L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
CAS No.: 118605-48-4
Cat. No.: VC8213549
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118605-48-4 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid |
| Standard InChI | InChI=1S/C13H15NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,11,15H,1,7H2,2H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
| Standard InChI Key | XVNAZUFERTUUAU-NSHDSACASA-N |
| Isomeric SMILES | CC(=C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
| SMILES | CC(=C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
| Canonical SMILES | CC(=C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Introduction
Chemical Identification and Structural Characteristics
L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- is classified as an N-acylated tyrosine derivative. Its IUPAC name, (2S)-3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid, reflects the stereochemical orientation of the tyrosine backbone and the substitution at the amine group. The compound’s structural attributes are critical to its interactions in biological systems.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 118605-48-4 |
| Molecular Formula | |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid |
| SMILES | CC(=C)C(=O)NC@@HC(=O)O |
| InChIKey | XVNAZUFERTUUAU-NSHDSACASA-N |
The propenyl group () introduces an α,β-unsaturated ketone system, which is electrophilic and prone to Michael addition reactions. This feature may enhance the compound’s ability to interact with nucleophilic residues in enzymes or receptors. The retention of tyrosine’s phenolic hydroxyl group preserves its capacity for hydrogen bonding, a trait critical for substrate-enzyme recognition in metabolic pathways.
Biological Activities and Mechanistic Insights
Role in Neurotransmitter Biosynthesis
As a tyrosine derivative, this compound may influence catecholamine synthesis pathways. Tyrosine hydroxylase converts L-tyrosine to L-DOPA, a precursor to dopamine, norepinephrine, and epinephrine. The propenyl modification could alter substrate availability or enzyme affinity, though direct evidence remains speculative. Computational docking studies could elucidate interactions with tyrosine hydroxylase or decarboxylase enzymes.
Electrophilic Reactivity and Protein Interactions
The α,β-unsaturated ketone moiety enables covalent modification of cysteine thiols in proteins via Michael addition. This reactivity is shared with phytochemicals like curcumin and cinnamaldehyde, which modulate NF-κB and Nrf2 pathways. Potential targets for L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- include:
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Keap1: A regulator of antioxidant response elements.
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IKKβ: A kinase involved in inflammatory signaling.
Table 2: Hypothetical Biological Targets
| Target Protein | Pathway Affected | Potential Effect |
|---|---|---|
| Keap1 | Nrf2/ARE | Enhanced antioxidant response |
| IKKβ | NF-κB | Suppressed inflammation |
| Tyrosinase | Melanogenesis | Reduced melanin synthesis |
Comparative Analysis with Related Tyrosine Derivatives
Methoxy-Substituted Tyramine Analogs
Methoxy-substituted tyramine derivatives (e.g., 2-((4-methoxyphenethyl)amino)-2-oxoethyl) exhibit tyrosinase inhibitory activity (IC 89.31 µg/mL) . While L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- lacks methoxy groups, its propenyl group may confer distinct electronic effects, potentially influencing enzyme binding.
Oligomeric Tyrosine Derivatives
Complex derivatives like L-Tyrosine, N-((1Z)-1-methyl-3-oxo-3-phenyl-1-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)- (CAS 258345-41-4) incorporate oxazole rings, expanding their pharmacological scope . Simpler propenyl-substituted derivatives like the subject compound may offer better bioavailability due to reduced molecular weight.
Future Research Directions
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Enzymatic Kinetics: Assess inhibitory effects on tyrosinase and tyrosine hydroxylase to quantify substrate competition.
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Cellular Assays: Evaluate cytotoxicity and antioxidant activity in neuronal and melanoma cell lines.
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In Vivo Studies: Investigate pharmacokinetics and blood-brain barrier penetration in rodent models.
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Structural Optimization: Explore substitutions on the propenyl group to enhance selectivity for target proteins.
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